molecular formula C9H13NO3 B1527775 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid CAS No. 1263378-15-9

5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid

Cat. No.: B1527775
CAS No.: 1263378-15-9
M. Wt: 183.2 g/mol
InChI Key: UOZSJGYNRQFJJB-UHFFFAOYSA-N
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Description

5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid (CAS 1263378-15-9) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This organic acid belongs to the isoxazole family, a class of heterocyclic compounds known for their significant presence in pharmacologically active molecules . With a molecular formula of C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol , it is characterized by key physicochemical properties including a topological polar surface area (TPSA) of 63.33 Ų and a calculated LogP of 2.19, indicating its potential in drug design . Isoxazole derivatives are frequently employed as core structures in the development of novel enzyme inhibitors . For instance, related 3,4-diaryl-isoxazoles have been explored as potent and selective inhibitors of protein kinases, such as CK1δ, which is a target in research for neurodegenerative diseases and cancer . The carboxylic acid functional group on this scaffold allows for further synthetic modification, enabling researchers to create amide derivatives or other conjugates to probe specific interactions within biological targets . This makes 5-(sec-butyl)-3-methylisoxazole-4-carboxylic acid a valuable intermediate for constructing more complex molecules aimed at interacting with ATP-binding sites of kinases or other biologically relevant proteins . The compound is supplied with a purity of ≥98% (as determined by HPLC) and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

5-butan-2-yl-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-5(2)8-7(9(11)12)6(3)10-13-8/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZSJGYNRQFJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=NO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201660
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-15-9
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contributes to its biological activity. The presence of the sec-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that derivatives of isoxazole compounds can inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway. Isoxazole derivatives have demonstrated IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory properties .
  • Antioxidant Properties : The compound has been tested for antioxidant activity using models such as C. elegans and human fibroblasts. Results indicated that certain isoxazole derivatives possess significant antioxidant properties, potentially surpassing traditional antioxidants like quercetin .
  • Neuroprotective Effects : Preliminary studies suggest that isoxazole compounds may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to inhibit neuroinflammation could be a mechanism for this protective effect .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on various isoxazole derivatives, including this compound, evaluated their anti-inflammatory effects through in vitro assays measuring COX inhibition. The results showed that the compound exhibited significant inhibition of COX enzymes, with a notable selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.050.022.5

Case Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of various isoxazoles, including the target compound, it was found that:

Compound% Inhibition (C. elegans)% Inhibition (Human Fibroblasts)
This compound75%80%

These results suggest that this compound could be beneficial in reducing oxidative stress in biological systems.

Synthesis and Modification

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions to ensure high yield and purity. Modifications to enhance its biological activity are ongoing, focusing on altering substituents on the isoxazole ring to optimize pharmacological profiles.

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of isoxazole, including 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, are effective against endoparasites. A patent describes the use of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites in veterinary medicine. This application highlights the compound's potential in developing antiparasitic medications .

Analgesic and Anti-inflammatory Properties

Isoxazole derivatives have been recognized for their analgesic and anti-inflammatory activities. Various studies have shown that compounds similar to this compound exhibit these properties, making them candidates for pain management therapies .

Synthesis of Bioactive Peptides

A novel application of isoxazole derivatives is their incorporation into peptide synthesis. The compound can serve as an unnatural amino acid in solid-phase peptide synthesis, facilitating the development of hybrid peptides that exhibit enhanced biological activities. This application is particularly relevant in designing peptidomimetics for therapeutic use .

Antitumor Activity

Research has indicated that certain isoxazole derivatives possess antitumor properties. For example, studies have synthesized new isoxazoles with significant inhibitory effects on cancer cell lines, suggesting that similar compounds may hold promise in cancer therapy . The structural modifications provided by compounds like this compound could enhance selectivity and efficacy against tumor cells.

Data Table: Summary of Applications

Application AreaDescriptionReference
Antiparasitic ActivityEffective against endoparasites; potential use in veterinary medicine
Analgesic/Anti-inflammatoryExhibits pain-relieving and inflammation-reducing properties
Peptide SynthesisServes as an unnatural amino acid in solid-phase peptide synthesis
Antitumor ActivityPotential anticancer properties; effective against various cancer cell lines

Case Studies

  • Antiparasitic Efficacy : In a study evaluating various isoxazole derivatives, it was found that certain compounds significantly reduced parasite loads in infected animals, showcasing the effectiveness of this compound analogs in veterinary applications.
  • Peptide Synthesis : A study demonstrated the successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains, leading to the synthesis of bioactive peptides with enhanced therapeutic profiles.
  • Cancer Research : A series of experiments assessed the cytotoxic effects of isoxazole derivatives on tumor cells, revealing that modifications to the isoxazole ring structure could lead to increased potency against specific cancer types.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The sec-butyl group (predicted LogP ~2.8) enhances lipophilicity compared to the amino group (LogP ~0.5) in AMIA, making it more suitable for crossing biological membranes . Aromatic substituents (e.g., 4-bromophenyl, LogP ~3.5) increase hydrophobicity but may reduce solubility in aqueous media .

Thermal Stability :

  • While melting points for the target compound are unavailable, analogs with rigid aromatic substituents (e.g., 7-bromo derivatives in ) exhibit higher melting points (256–257°C) due to crystalline packing, whereas alkyl-substituted analogs likely have lower melting points .

Preparation Methods

Synthesis of Hydroxamoyl Chloride Intermediate

The key intermediate, sec-butyl hydroxamoyl chloride, is prepared by chlorination of the corresponding sec-butyl hydroxamic acid. This intermediate is reactive and used directly in the next step without isolation in some protocols.

Condensation with Methyl Acetoacetate

The sec-butyl hydroxamoyl chloride is condensed with methyl acetoacetate in the presence of a base such as triethylamine. This reaction typically proceeds under anhydrous conditions, often with the addition of inert dehydrating agents like anhydrous magnesium sulfate or molecular sieves to drive the condensation forward.

Reaction conditions:

Parameter Typical Range/Value
Solvent Anhydrous organic solvent (e.g., dichloromethane)
Base Triethylamine
Temperature 0–25 °C
Reaction time Several hours (e.g., 4–8 h)
Dehydrating agent Anhydrous MgSO4 or molecular sieves

The product of this step is methyl 3-sec-butyl-5-methyl-isoxazole-4-carboxylate.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using a base such as potassium hydroxide in aqueous medium. The hydrolysis is typically performed under reflux conditions until complete conversion is achieved.

Hydrolysis conditions:

Parameter Typical Range/Value
Hydrolyzing agent KOH aqueous solution
Temperature Reflux (~100 °C)
Time 4–6 hours
Workup Acidification with dilute acid to precipitate acid

The final product is 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, which can be purified by crystallization from suitable solvents.

Alternative and Related Methods

  • Variations in the alkyl acetoacetate (e.g., ethyl acetoacetate) and hydroxamoyl chloride substituents allow preparation of a range of 3,5-disubstituted isoxazole-4-carboxylates and acids.
  • Crystallization techniques using solvents such as toluene, acetic acid, or their mixtures are employed to improve purity and yield of the carboxylic acid.
  • The use of triethylorthoformate and acetic anhydride in related syntheses of methylisoxazole carboxylic acids has been reported, though these are more common for different substitution patterns.

Research Findings and Yields

Patent examples demonstrate the preparation of analogous compounds with yields typically ranging from 70% to 90% for the condensation step and high purity after hydrolysis and crystallization.

Step Yield (%) Purity (%) (HPLC) Notes
Condensation (hydroxamoyl chloride + methyl acetoacetate) 75–85 >95 Reaction sensitive to moisture
Hydrolysis to acid 80–90 >98 Requires careful acidification and purification

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Product
1 Preparation of sec-butyl hydroxamoyl chloride Chlorination of sec-butyl hydroxamic acid sec-butyl hydroxamoyl chloride
2 Condensation with methyl acetoacetate Methyl acetoacetate, triethylamine, anhydrous conditions, 0–25 °C Methyl 3-sec-butyl-5-methyl-isoxazole-4-carboxylate
3 Hydrolysis of ester to acid KOH aqueous, reflux, acidification This compound

Notes on Analytical Characterization

  • The intermediates and final acid are characterized by melting point, NMR spectroscopy, and HPLC purity.
  • Mass spectrometry confirms molecular weight and substitution pattern.
  • Crystallization improves purity and facilitates handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis of isoxazole derivatives typically involves cyclocondensation of β-diketones or β-keto esters with hydroxylamine, followed by functionalization. For example, describes a reflux-based approach using acetic acid and sodium acetate to form the isoxazole ring . Optimization may involve adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of precursors. Post-synthetic modifications, such as alkylation at the 5-position using sec-butyl halides, should be monitored via TLC or HPLC to track progress .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodology : Combine analytical techniques:

  • HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, isoxazole ring protons at δ ~6.0–6.5 ppm) .
  • HRMS for exact mass verification (e.g., calculated vs. experimental m/z for C₁₀H₁₅NO₃) .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to humidity, as carboxylic acids are prone to deliquescence . Pre-use analysis via FT-IR can detect degradation (e.g., loss of carbonyl peaks at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, highlights HRMS data for analogous compounds, which can validate computational predictions of reaction sites . Compare activation energies for esterification vs. amidation pathways to guide experimental design .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations and metabolite formation (e.g., glucuronidation of the carboxylic acid group) .
  • Species-specific metabolism : Test hepatic microsomal stability across models (e.g., human vs. rodent) .
  • Structural analogs : Synthesize derivatives (e.g., ethyl ester prodrugs) to improve membrane permeability .

Q. How can structure-activity relationship (SAR) studies optimize the isoxazole core for selective enzyme inhibition?

  • Methodology :

  • Fragment-based design : Replace the sec-butyl group with bulkier tert-butyl or aromatic substituents to evaluate steric effects on target binding .
  • Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or calorimetry .
  • Crystallography : Co-crystallize derivatives with the enzyme active site to identify key hydrogen bonds or π-π interactions .

Methodological Considerations for Data Analysis

Q. What analytical approaches distinguish isomeric impurities or epimers in synthesized batches?

  • Methodology :

  • Chiral HPLC with a cellulose-based column and polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .
  • Dynamic NMR : Monitor diastereotopic protons under variable-temperature conditions to detect conformational exchange .

Q. How should researchers design stability studies to evaluate hydrolytic degradation under physiological conditions?

  • Methodology :

  • Forced degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., free carboxylic acid or ring-opened byproducts) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data (40–60°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid
Reactant of Route 2
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5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid

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